N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide
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Overview
Description
N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide is a compound that belongs to the class of 1,3,4-oxadiazines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry and agrochemistry .
Preparation Methods
The synthesis of N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide can be achieved through various methods. One common approach involves the cycloaddition of acylhydrazides with allenoates, catalyzed by 4-(dimethylamino)pyridine (DMAP) . This method is efficient and provides high yields of the desired product. Another method involves the aerobic oxidation of acylhydrazides to form N-acyldiazenes, which then undergo cycloaddition with allenoates . These methods are advantageous due to their simplicity and the use of readily available starting materials.
Chemical Reactions Analysis
N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like sodium nitrite (NaNO2) and nitric acid (HNO3), and reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of N-acyldiazenes, while reduction can yield the corresponding amines .
Scientific Research Applications
N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antimicrobial and anticancer agent . In medicine, it is being explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways involved in disease processes . In industry, it is used in the development of agrochemicals and other bioactive compounds .
Mechanism of Action
The mechanism of action of N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as proteases and kinases, which play crucial roles in various biological processes . By inhibiting these enzymes, the compound can disrupt the normal functioning of cells, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other 1,3,4-oxadiazine derivatives, such as 1,3,4-oxadiazin-5(6H)-one derivatives . These compounds share the oxadiazine skeleton but differ in their substituents and overall structure .
Properties
IUPAC Name |
N-[4-(5-oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-2-10(16)13-9-5-3-8(4-6-9)12-15-14-11(17)7-18-12/h2-6H,1,7H2,(H,13,16)(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNDNJXIQYNPNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C2=NNC(=O)CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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